2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid

Description

Chemical Structure and Properties

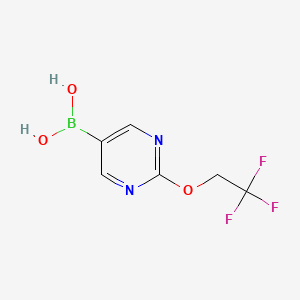

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid (CAS: 1401163-85-6, MFCD07375137) is a boronic acid derivative featuring a pyrimidine core substituted with a trifluoroethoxy group at the 2-position and a boronic acid moiety at the 5-position . Its molecular formula is C₇H₇BF₃N₂O₃, with an average molecular weight of 236.95 g/mol. The trifluoroethoxy group (–OCH₂CF₃) imparts strong electron-withdrawing properties, while the boronic acid (–B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in pharmaceutical and materials chemistry .

Applications

This compound is widely used in synthesizing heteroaryl-pyrimidine derivatives, particularly in drug discovery for modifying pharmacokinetic properties (e.g., metabolic stability and bioavailability) .

Properties

IUPAC Name |

[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N2O3/c8-6(9,10)3-15-5-11-1-4(2-12-5)7(13)14/h1-2,13-14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKQSXGEHZAYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OCC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method includes the use of pinacol ester as a protecting group, which is later removed under specific conditions to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid has several applications in scientific research:

Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

Industry: It is employed in the synthesis of agrochemicals, dyes, and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. This involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

2-Methoxypyrimidine-5-boronic Acid

- Structure : C₅H₇BN₂O₃ (CAS: 628692-15-9) .

- Key Differences :

- Substituent : Methoxy (–OCH₃) vs. trifluoroethoxy (–OCH₂CF₃).

- Electron Effects : The methoxy group is electron-donating, enhancing boronic acid reactivity in cross-coupling reactions, whereas the trifluoroethoxy group’s electron-withdrawing nature reduces reactivity but improves metabolic stability in drug candidates .

- Synthetic Utility : 2-Methoxypyrimidine-5-boronic acid is more reactive in Suzuki couplings but less stable under physiological conditions compared to its trifluoroethoxy analog .

2-Ethoxy-5-(Trifluoromethyl)pyridine-3-boronic Acid

- Structure: C₈H₉BF₃NO₃ (CAS: 1218790-66-9) .

- Key Differences :

- Core Heterocycle : Pyridine vs. pyrimidine. Pyridine’s single nitrogen atom creates a less electron-deficient environment than pyrimidine’s two nitrogens, altering regioselectivity in cross-coupling reactions .

- Substituent Position : Boronic acid at pyridine-3 vs. pyrimidine-4. Positional differences influence steric and electronic interactions with coupling partners (e.g., aryl halides) .

(2-Amino-4-(Trifluoromethyl)pyrimidin-5-yl)boronic Acid

- Structure : C₅H₅BF₃N₃O₂ (CAS: 1045861-30-0) .

- Key Differences: Functional Groups: Amino (–NH₂) vs. trifluoroethoxy (–OCH₂CF₃). The amino group increases electron density at the pyrimidine ring, accelerating coupling kinetics but reducing oxidative stability . Applications: Preferred for synthesizing nitrogen-rich bioactive molecules (e.g., kinase inhibitors), whereas the trifluoroethoxy analog is suited for fluorinated drug candidates .

2-(Trifluoromethyl)pyridine-5-boronic Acid

- Structure: C₆H₅BF₃NO₂ (CAS: 25134278) .

- Key Differences :

- Fluorine Placement : Trifluoromethyl (–CF₃) at pyridine-2 vs. trifluoroethoxy (–OCH₂CF₃) at pyrimidine-2. The –CF₃ group enhances lipophilicity, while –OCH₂CF₃ improves solubility in polar solvents .

- Reactivity : Pyridine-based boronic acids generally exhibit faster coupling rates than pyrimidine analogs due to reduced steric hindrance .

Comparative Data Table

| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Key Applications | Reactivity in Suzuki Coupling |

|---|---|---|---|---|---|

| 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid | Pyrimidine | –OCH₂CF₃, –B(OH)₂ | C₇H₇BF₃N₂O₃ | Fluorinated drug intermediates | Moderate (electron-withdrawing) |

| 2-Methoxypyrimidine-5-boronic acid | Pyrimidine | –OCH₃, –B(OH)₂ | C₅H₇BN₂O₃ | Heteroaryl synthesis | High (electron-donating) |

| 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid | Pyridine | –OCH₂CH₃, –CF₃, –B(OH)₂ | C₈H₉BF₃NO₃ | Agrochemicals, materials science | High (pyridine core) |

| (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid | Pyrimidine | –NH₂, –CF₃, –B(OH)₂ | C₅H₅BF₃N₃O₂ | Kinase inhibitors | Very high (electron-rich) |

Biological Activity

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological research. Its unique molecular structure, characterized by the presence of a trifluoroethoxy group and a pyrimidine ring, contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C₆H₆BF₃N₂O₃. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets.

The mechanism of action involves:

- Interaction with Enzymes : Boronic acids typically bind to proteins containing diol groups, such as serine proteases and kinases. This interaction can inhibit key enzymatic activities involved in cellular processes.

- Inhibition of DNA Replication : The compound may inhibit enzymes crucial for DNA replication and protein synthesis, leading to reduced cell growth and proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes its activity against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Bacillus cereus | 8 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 16 µg/mL |

The compound demonstrated particularly strong activity against Bacillus cereus, with an MIC lower than that of established antifungal agents like Tavaborole (AN2690) .

Antiviral Activity

In addition to its antibacterial properties, the compound has been investigated for antiviral effects. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes or receptors.

Anticancer Properties

The potential anticancer activity of this compound has also been explored. It is believed to induce apoptosis in cancer cells through the modulation of cell cycle regulators such as P53 and P21. A study indicated that treatment with this compound resulted in:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins like BCL-2 .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various boronic acids, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound could significantly reduce cell viability through apoptosis induction. The IC50 values for several cancer cell lines were determined to be in the low micromolar range .

Q & A

Basic: What synthetic routes are recommended for preparing 2-(2,2,2-trifluoroethoxy)pyrimidine-5-boronic acid with high purity?

Answer:

The synthesis typically involves two key steps: (1) introduction of the trifluoroethoxy group to pyrimidine and (2) boronation at the 5-position. For the trifluoroethoxy substitution, nucleophilic aromatic substitution (SNAr) using 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃) is common . Boronation can be achieved via lithiation followed by quenching with a borate ester (e.g., B(OMe)₃) . Purification via recrystallization or column chromatography is critical, as boronic acids are prone to protodeboronation; anhydrous conditions and cold storage (-20°C) are recommended to preserve stability .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming the structure, with ¹⁹F NMR (δ ~ -70 to -75 ppm) verifying the trifluoroethoxy group .

- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ ~ 260 nm for pyrimidine) and mass spectrometry (ESI+) ensures purity (>97%) and detects protodeboronation by-products .

- Elemental Analysis : Quantifies boron content (theoretical ~4.8%) to validate boronic acid integrity .

Advanced: How does the trifluoroethoxy substituent influence cross-coupling reactivity in Suzuki-Miyaura reactions?

Answer:

The electron-withdrawing trifluoroethoxy group enhances electrophilicity at the pyrimidine ring, improving oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the substituent may reduce reaction rates with bulky aryl halides. Optimal conditions include:

- Catalyst : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered partners.

- Base : Cs₂CO₃ or K₃PO₄ to maintain pH >10, preventing boronic acid decomposition.

- Solvent : THF/H₂O (4:1) or DME for solubility .

Contradictions in literature yields often stem from solvent/base mismatches; systematic screening is advised .

Advanced: How can stability issues during storage or reaction be mitigated?

Answer:

- Storage : Store at -20°C under inert gas (argon) to minimize moisture uptake and oxidative deboronation .

- Handling : Use freshly distilled anhydrous solvents (THF, DCM) and degas reaction mixtures to avoid protolytic degradation.

- Stabilizers : Add pinacol (1:1 molar ratio) to form a boronate ester, enhancing shelf life .

Advanced: What mechanistic insights explain conflicting data on protodeboronation rates in aqueous vs. nonpolar media?

Answer:

Protodeboronation is pH-dependent:

- Aqueous Media : Accelerated in acidic conditions (pH <5) due to protonation of the boronate intermediate.

- Nonpolar Media : Slower degradation but risk of boroxine formation (trimers) at low humidity.

Contradictory reports arise from incomplete solvent drying or variable trace water content. Controlled studies using buffered conditions (pH 6.5–8.0) and Karl Fischer titration for water quantification are recommended .

Basic: What solvent systems are optimal for solubility and reactivity in catalytic applications?

Answer:

- Polar Aprotic Solvents : DMSO or DMF for high solubility but risk side reactions with boronic acids.

- Ether Solvents : THF or 1,4-dioxane (with 10–20% H₂O) balance solubility and stability in Suzuki couplings.

- Avoid Protic Solvents : Methanol or ethanol promote protodeboronation .

Advanced: How does this compound compare to analogous pyridine boronic acids in drug discovery?

Answer:

The pyrimidine core offers enhanced metabolic stability over pyridine derivatives, while the trifluoroethoxy group improves membrane permeability and bioavailability. It is a key intermediate in kinase inhibitor development (e.g., analogs of dexlansoprazole’s trifluoroethoxy-pyridine scaffold ). Computational studies (DFT) suggest stronger hydrogen-bonding potential with target proteins compared to non-fluorinated analogs .

Basic: What precautions are necessary for handling and waste disposal?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.